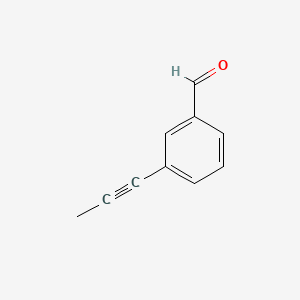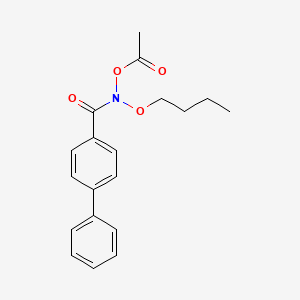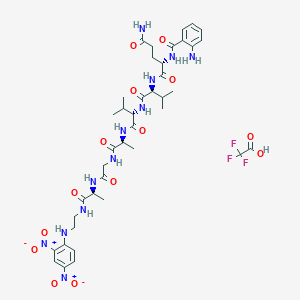
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. This compound is known for its role in fluorescence-quenched assays, where it serves as a substrate for various proteases. The compound’s structure allows it to be used in the study of enzyme kinetics and protease activity, making it a valuable tool in both academic and industrial research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one in a specific sequence. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and the protection of the amino group to prevent unwanted side reactions.
After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity and yield. The use of industrial-grade reagents and solvents helps to reduce costs and improve efficiency.
化学反应分析
Types of Reactions
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bond between specific amino acids is cleaved by proteases, leading to the release of fluorescent fragments.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin, chymotrypsin, and proteinase K are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Fluorescence Measurement: The hydrolysis of the peptide disrupts the fluorescence-quenched pair, allowing for the measurement of fluorescence. The excitation and emission wavelengths are typically around 320 nm and 420 nm, respectively.
Major Products
The major products formed from the hydrolysis of this compound are the individual amino acid fragments and the fluorescent moiety. The specific fragments depend on the cleavage site of the protease used.
科学研究应用
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is widely used in scientific research due to its versatility and specificity. Some of its key applications include:
Enzyme Kinetics: The compound is used to study the kinetics of protease enzymes. By measuring the rate of hydrolysis, researchers can determine enzyme activity, substrate specificity, and inhibition constants.
Drug Discovery: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors. These inhibitors can serve as lead compounds for the development of new drugs.
Biological Research: The compound is used to study protease activity in various biological samples, including cell lysates, tissue extracts, and bodily fluids. This helps in understanding the role of proteases in physiological and pathological processes.
Industrial Applications: In the biotechnology industry, the compound is used in the quality control of protease enzymes. It helps in assessing the activity and stability of enzyme preparations used in various industrial processes.
作用机制
The mechanism of action of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate involves its role as a substrate for protease enzymes. The compound contains a specific sequence of amino acids that is recognized and cleaved by the protease. The cleavage disrupts the fluorescence-quenched pair, leading to an increase in fluorescence intensity. This change in fluorescence is measured to determine the activity of the protease.
Molecular Targets and Pathways
The primary molecular targets of this compound are protease enzymes. The compound interacts with the active site of the protease, where the peptide bond is hydrolyzed. This interaction is specific to the sequence of amino acids in the compound, allowing for the selective measurement of protease activity.
相似化合物的比较
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is unique due to its specific amino acid sequence and fluorescence-quenched properties. there are several similar compounds used in protease assays:
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp Trifluoroacetate: This compound has a different amino acid sequence but serves a similar purpose in protease assays.
Abz-Gly-Phe-Arg-EDDnp Trifluoroacetate: Another peptide substrate with a different sequence, used for studying different proteases.
Abz-Ser-Gly-Arg-EDDnp Trifluoroacetate: This compound is used to study serine proteases specifically.
The uniqueness of this compound lies in its specific sequence, which makes it suitable for studying particular proteases and their activity.
属性
IUPAC Name |
(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWOMHZMAAWBH-DTXSRSMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl, [[(1,1-dimethylethoxy)carbonyl]oxy]- (9CI)](/img/new.no-structure.jpg)
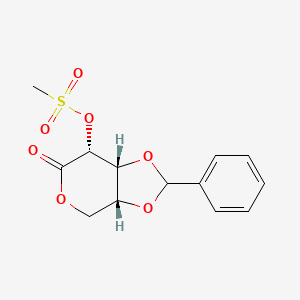
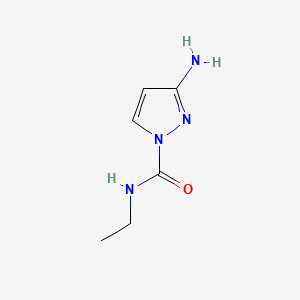
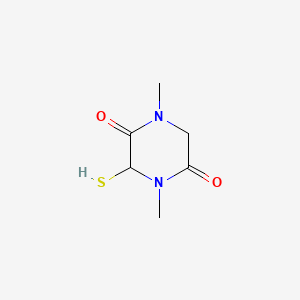
![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)
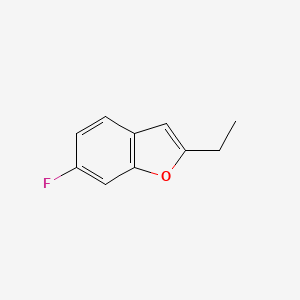

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
